5-(4-Benzyl-1-piperazinyl)-2-(methylsulfonyl)-phenylamine
Overview
Description
5-(4-Benzyl-1-piperazinyl)-2-(methylsulfonyl)-phenylamine is a complex organic compound with a unique structure that includes a benzyl group attached to a piperazine ring, a methylsulfonyl group, and a phenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Benzyl-1-piperazinyl)-2-(methylsulfonyl)-phenylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,4-dibromobutane, under basic conditions.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.
Sulfonylation: The benzylated piperazine is reacted with a sulfonyl chloride, such as methanesulfonyl chloride, to introduce the methylsulfonyl group.
Coupling with Phenylamine: Finally, the sulfonylated piperazine is coupled with a phenylamine derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-Benzyl-1-piperazinyl)-2-(methylsulfonyl)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
5-(4-Benzyl-1-piperazinyl)-2-(methylsulfonyl)-phenylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Benzyl-1-piperazinyl)-2-(methylsulfonyl)-phenylamine involves its interaction with specific molecular targets and pathways. The benzyl group and piperazine ring may interact with biological receptors, while the methylsulfonyl group can influence the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoic Acid
- 4-((4-Benzyl-1-piperazinyl)imino)methylphenol
- Methyl {4-[(4-benzyl-1-piperazinyl)sulfonyl]phenoxy}acetate
Uniqueness
5-(4-Benzyl-1-piperazinyl)-2-(methylsulfonyl)-phenylamine is unique due to the presence of both a methylsulfonyl group and a phenylamine moiety, which are not commonly found together in similar compounds
Properties
IUPAC Name |
5-(4-benzylpiperazin-1-yl)-2-methylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-24(22,23)18-8-7-16(13-17(18)19)21-11-9-20(10-12-21)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14,19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIARHPXELEBFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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